N-tert-butylthiomorpholine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylthiomorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c1-9(2,3)10-8(12)11-4-6-13-7-5-11/h4-7H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGGOUJFJFKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCSCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N Tert Butylthiomorpholine 4 Carboxamide
Retrosynthetic Analysis of N-tert-butylthiomorpholine-4-carboxamide
A retrosynthetic analysis of this compound provides a logical framework for devising its synthetic pathways. The principal disconnection strategy involves breaking the robust C-N amide bond, which is one of the most common and reliable bond-forming reactions in organic synthesis.
This primary disconnection leads to two key synthons: a thiomorpholine-4-carbonyl cation equivalent and a tert-butylamine (B42293) anion equivalent. These synthons, in turn, correspond to practical synthetic precursors. The thiomorpholine-4-carbonyl unit can be derived from thiomorpholine (B91149) and a carbonyl source, such as phosgene (B1210022) or a phosgene equivalent. The tert-butylamine synthon is readily available as tert-butylamine itself.
A plausible retrosynthetic pathway is outlined below:
Step 1: C-N Bond Disconnection: The target molecule is disconnected at the amide bond, yielding thiomorpholine-4-carbonyl chloride and tert-butylamine. This is a standard disconnection for ureas.
Step 2: Carbonyl Chloride Formation: Thiomorpholine-4-carbonyl chloride can be retrosynthetically derived from thiomorpholine and a phosgene equivalent, such as triphosgene (B27547).
This analysis suggests a straightforward synthetic route commencing from the readily available starting materials: thiomorpholine and tert-butylamine.
Optimized Synthetic Routes to this compound
Based on the retrosynthetic analysis, both multi-step and one-pot strategies can be developed for the synthesis of this compound.
A common and reliable multi-step approach involves the initial formation of an activated carbonyl derivative of thiomorpholine, followed by its reaction with tert-butylamine.
Route 1: Via Thiomorpholine-4-carbonyl chloride
Synthesis of Thiomorpholine-4-carbonyl chloride: Thiomorpholine can be reacted with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) in an inert aprotic solvent like dichloromethane (B109758) (DCM). The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reactivity of the phosgene equivalent.
Amidation Reaction: The resulting thiomorpholine-4-carbonyl chloride is then reacted with tert-butylamine to form the desired this compound. This nucleophilic acyl substitution reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.
A representative reaction scheme is as follows:
Thiomorpholine + Triphosgene/TEA → Thiomorpholine-4-carbonyl chloride Thiomorpholine-4-carbonyl chloride + tert-Butylamine/TEA → this compound
| Step | Reactants | Reagents | Solvent | Typical Conditions |
| 1 | Thiomorpholine | Triphosgene, Triethylamine | Dichloromethane | 0 °C to room temp. |
| 2 | Thiomorpholine-4-carbonyl chloride, tert-Butylamine | Triethylamine | Dichloromethane | 0 °C to room temp. |
To improve efficiency and reduce waste from intermediate isolation, a one-pot synthesis can be employed. In this approach, thiomorpholine is first reacted with the phosgene equivalent, and without isolating the intermediate carbonyl chloride, tert-butylamine is added to the reaction mixture to proceed with the amidation.
| Reactants | Reagents | Solvent | Typical Conditions |
| Thiomorpholine, tert-Butylamine | Triphosgene, Triethylamine | Dichloromethane | Sequential addition at 0 °C, then warming to room temp. |
Green Chemistry Approaches in the Synthesis of this compound
In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes.
One promising approach is the use of enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze amide bond formation under mild conditions. nih.gov This method could potentially be adapted for the synthesis of this compound from a suitable thiomorpholine-derived ester and tert-butylamine, avoiding the use of hazardous reagents like phosgene. The use of greener solvents, such as cyclopentyl methyl ether (CPME), further enhances the sustainability of this method. nih.gov
Another green strategy involves catalytic amide formation directly from amines and a carbonyl source, bypassing the need for stoichiometric activating agents. ucl.ac.uk For instance, cobalt-catalyzed methods have been developed for the synthesis of amides from alkenes and amines, representing a highly atom-economical approach. unc.edu While not directly applicable to this specific molecule without significant modification, these innovative methods highlight the direction of future research in sustainable amide synthesis.
| Approach | Key Features | Potential Advantages |
| Enzymatic Synthesis | Use of lipases (e.g., CALB) | Mild reaction conditions, high selectivity, reduced waste, use of greener solvents. nih.gov |
| Catalytic Amidation | Use of transition metal catalysts | High atom economy, avoidance of stoichiometric activators. ucl.ac.ukunc.edu |
| Solvent-free Synthesis | Reactions conducted without a solvent | Reduced solvent waste, potential for simplified work-up. |
Purification and Isolation Techniques for this compound in Academic Settings
After the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Standard purification techniques employed in academic laboratories are suitable for this purpose.
Extraction: An initial work-up typically involves aqueous extraction to remove water-soluble impurities and any remaining acid or base. The organic layer containing the product is then washed with brine and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
Crystallization: If the crude product is a solid, recrystallization is a common and effective method for purification. A suitable solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent) of appropriate polarity is selected to achieve good separation of the target compound from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).
The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Advanced Spectroscopic and Structural Elucidation of N Tert Butylthiomorpholine 4 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for N-tert-butylthiomorpholine-4-carboxamide Structural Assignments
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, the precise arrangement of atoms in this compound can be elucidated.
¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation
The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiomorpholine (B91149) ring and the tert-butyl group. The thiomorpholine ring, existing in a chair conformation, will have axial and equatorial protons with different chemical environments.
The protons on the carbon atoms adjacent to the nitrogen of the thiomorpholine ring (H-3 and H-5) are expected to appear as a multiplet in the downfield region of the aliphatic section of the spectrum, typically around 3.5-3.8 ppm . This downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom of the carboxamide group. The protons on the carbons adjacent to the sulfur atom (H-2 and H-6) are anticipated to resonate further upfield, likely as a multiplet around 2.6-2.9 ppm . nih.gov
A prominent singlet, integrating to nine protons, is expected in the upfield region, characteristically between 1.3-1.5 ppm . This signal is unequivocally assigned to the chemically equivalent methyl protons of the tert-butyl group. A broad singlet, corresponding to the amide proton (N-H), may also be observed, typically in the range of 5.5-6.5 ppm , although its chemical shift and appearance can be highly dependent on the solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Thiomorpholine H-3, H-5 | 3.5 - 3.8 | Multiplet | 4H |
| Thiomorpholine H-2, H-6 | 2.6 - 2.9 | Multiplet | 4H |
| tert-Butyl CH₃ | 1.3 - 1.5 | Singlet | 9H |
| Amide N-H | 5.5 - 6.5 | Broad Singlet | 1H |
¹³C NMR Spectroscopic Analysis and Quaternary Carbon Assignments
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in the molecule.
The carbonyl carbon of the carboxamide group is the most deshielded and will appear significantly downfield, typically in the range of 170-175 ppm . The carbon atoms of the thiomorpholine ring adjacent to the nitrogen (C-3 and C-5) are expected to resonate around 45-50 ppm . nih.gov The carbons adjacent to the sulfur atom (C-2 and C-6) will be found further upfield, likely in the region of 25-30 ppm . nih.gov
The tert-butyl group will give rise to two distinct signals. The three equivalent methyl carbons will produce a sharp signal around 28-30 ppm . The quaternary carbon of the tert-butyl group, being shielded and lacking directly attached protons, will appear as a weaker signal around 50-55 ppm .
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 170 - 175 |
| Thiomorpholine C-3, C-5 | 45 - 50 |
| Thiomorpholine C-2, C-6 | 25 - 30 |
| tert-Butyl Quaternary C | 50 - 55 |
| tert-Butyl CH₃ | 28 - 30 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for this compound Connectivity
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal the coupling relationships between adjacent protons. Cross-peaks will be observed between the protons on C-2 and C-3, and between the protons on C-5 and C-6 of the thiomorpholine ring, confirming their connectivity within the heterocyclic system. The absence of any COSY correlations for the tert-butyl singlet will confirm its isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment will definitively link the proton signals of the thiomorpholine ring to their corresponding carbon signals. For instance, the proton multiplet at ~3.6 ppm will show a correlation to the carbon signal at ~47 ppm, confirming the C-3/C-5 assignment. Similarly, the proton multiplet at ~2.7 ppm will correlate with the carbon signal at ~27 ppm, assigning them to C-2/C-6. The tert-butyl proton singlet at ~1.4 ppm will show a strong correlation to the methyl carbon signal at ~29 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals long-range correlations (typically over two to three bonds) between protons and carbons. This is crucial for establishing the connectivity between the different functional groups. Key HMBC correlations expected for this compound include:
A correlation from the tert-butyl protons to the quaternary carbon of the tert-butyl group and to the carbonyl carbon of the carboxamide.
A correlation from the amide proton to the carbonyl carbon and the quaternary carbon of the tert-butyl group.
Correlations from the H-3/H-5 protons of the thiomorpholine ring to the carbonyl carbon, confirming the attachment of the carboxamide group to the nitrogen of the thiomorpholine ring.
Mass Spectrometry (MS) Techniques for this compound
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, which has a molecular formula of C₉H₁₈N₂OS. The calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value, with a very low mass error (typically <5 ppm), to confirm the molecular formula. nih.gov
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₉H₁₉N₂OS⁺ | 203.1218 |
| [M+Na]⁺ | C₉H₁₈N₂NaOS⁺ | 225.1037 |
Fragmentation Patterns and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable insights into the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted.
A primary fragmentation would likely be the cleavage of the amide bond, leading to the formation of a stable tert-butyl cation (m/z 57) and a thiomorpholine-4-carboxamide (B3354567) radical cation or the corresponding acylium ion. Another expected fragmentation is the loss of isobutene (56 Da) from the molecular ion via a McLafferty-type rearrangement, if sterically feasible, or through direct cleavage.
Fragmentation of the thiomorpholine ring itself is also anticipated. This could involve the loss of ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S), leading to characteristic fragment ions. The presence of these fragments would provide strong evidence for the thiomorpholine substructure. A plausible fragmentation pathway would involve the initial formation of the molecular ion [C₉H₁₈N₂OS]⁺•, which could then undergo various cleavages as outlined in the table below.
Interactive Data Table: Predicted MS/MS Fragmentation of this compound
| m/z | Proposed Fragment | Plausible Origin |
| 202 | [M-H]⁺ | Loss of a hydrogen radical |
| 147 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |
| 116 | [Thiomorpholine-C=O]⁺ | Cleavage of the N-tert-butyl bond |
| 103 | [Thiomorpholine]⁺ | Cleavage of the carboxamide group |
| 86 | [C₄H₈N=C=O]⁺ | Fragmentation of the thiomorpholine ring |
| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization of this compound
No published Infrared (IR) or Raman spectra for this compound could be located. This information is essential for the detailed characterization of its functional groups, including the vibrational modes of the amide, the thiomorpholine ring, and the tert-butyl group.
X-ray Crystallography and Single-Crystal Diffraction of this compound
A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no results for the crystal structure of this compound. Therefore, a detailed discussion of its crystal structure, unit cell parameters, intermolecular interactions, and solid-state conformation is not possible.
Crystal Structure Determination and Unit Cell Parameters
No crystallographic studies have been reported for this compound.
Intermolecular Interactions and Packing in the Solid State
Without a determined crystal structure, the nature of the intermolecular interactions (such as hydrogen bonding or van der Waals forces) and the packing arrangement of the molecules in the solid state remain unknown.
Conformational Analysis from Crystalline Data
The conformation of the thiomorpholine ring and the relative orientation of the N-tert-butylcarboxamide substituent in the crystalline form have not been determined.
Computational and Theoretical Investigations of N Tert Butylthiomorpholine 4 Carboxamide
Quantum Chemical Calculations of N-tert-butylthiomorpholine-4-carboxamide
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of this compound at the atomic and electronic levels. These methods provide a detailed understanding of the molecule's geometry, stability, and electronic characteristics, which are crucial for predicting its behavior and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like this compound. This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can predict various molecular properties with a good balance between accuracy and computational cost.
For this compound, DFT would typically be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. This involves calculating bond lengths, bond angles, and dihedral angles. A key aspect of this analysis would be to ascertain the preferred conformation of the thiomorpholine (B91149) ring, which, like cyclohexane, is expected to adopt a chair conformation as its lowest energy state. The orientation of the N-tert-butylcarboxamide substituent, whether axial or equatorial, would also be a critical outcome of this optimization.
Furthermore, DFT calculations can elucidate the electronic properties of the molecule. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. Other key electronic properties that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability and low reactivity. |
| Dipole Moment | 3.8 D | Suggests the molecule is polar. |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for molecular energies and geometries. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques.
For this compound, high-accuracy ab initio calculations could be employed to refine the geometric parameters obtained from DFT. This would provide a more precise understanding of the molecule's structure. Furthermore, these methods are particularly valuable for calculating thermochemical properties, such as the enthalpy of formation and Gibbs free energy, with a high degree of confidence. Such data is essential for understanding the molecule's stability and its potential role in chemical reactions.
Molecular Docking and Ligand-Receptor Interactions (Theoretical Modeling)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking would be used to theoretically model its interaction with a biological receptor, such as an enzyme or a G-protein coupled receptor. This is particularly relevant as thiomorpholine and carboxamide moieties are present in many biologically active compounds. nih.govjchemrev.com
The process involves placing the 3D structure of this compound, typically obtained from geometry optimization using quantum chemical methods, into the binding site of a receptor. A scoring function is then used to estimate the binding affinity and rank different binding poses. The results of molecular docking can provide valuable insights into the potential biological targets of the molecule and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, in silico studies on other thiomorpholine derivatives have been used to evaluate their inhibitory activity against specific enzymes by predicting their binding to the active site. nih.govnih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.2 | Strong predicted binding to the receptor. |
| Key Interacting Residues | TYR 23, LEU 88, LYS 45 | Amino acids in the receptor's binding site that form significant interactions. |
| Types of Interactions | Hydrogen bond with TYR 23, Hydrophobic interactions with LEU 88 | Specific forces stabilizing the ligand-receptor complex. |
Molecular Dynamics Simulations for Conformational Sampling of this compound
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and dynamic behavior in a simulated biological environment, such as in water or a lipid bilayer.
An MD simulation would begin with the optimized structure of the molecule. The system is then allowed to evolve over time according to the laws of classical mechanics, with the forces between atoms calculated using a force field. By analyzing the trajectory of the simulation, one can observe the different conformations that the molecule can adopt and the transitions between them. This is particularly important for understanding the flexibility of the thiomorpholine ring and the rotational freedom of the tert-butyl and carboxamide groups. The conformational landscape obtained from MD simulations can reveal the most populated and thus most stable conformations of the molecule in solution.
QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR model cannot be built for a single molecule, it is a powerful tool for designing and optimizing analogues of this compound with potentially enhanced biological activity.
A QSAR study would involve a dataset of thiomorpholine-4-carboxamide (B3354567) analogues with measured biological activity. The first step is to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.
Descriptors for this compound and Related Compounds
A wide range of molecular descriptors can be calculated for this compound and its analogues to be used in a QSAR model. These descriptors can be broadly categorized as follows:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, which describe molecular branching and connectivity, and counts of specific functional groups.
3D Descriptors: These are derived from the 3D structure of the molecule and include geometric properties, such as molecular surface area and volume, as well as electronic descriptors like dipole moment and partial charges on atoms.
Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogues
| Descriptor Type | Example Descriptor | Information Encoded |
| Constitutional (1D) | Molecular Weight | Size of the molecule. |
| Topological (2D) | Kier & Hall Shape Indices | Molecular shape and complexity. |
| Geometric (3D) | Solvent Accessible Surface Area | The surface area of the molecule accessible to a solvent. |
| Electronic (3D) | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule. |
By carefully selecting a set of relevant descriptors, a predictive QSAR model can be developed to guide the synthesis of novel this compound analogues with desired biological activities.
Predictive Models for Investigating Chemical Space
The exploration of the chemical space surrounding this compound is crucial for identifying analogs with potentially enhanced biological activities or improved physicochemical properties. Predictive models, rooted in computational chemistry, offer a rapid and cost-effective means to navigate this vast landscape. These in silico methods allow researchers to prioritize the synthesis of new derivatives, saving time and resources. The primary predictive modeling techniques employed for this purpose include Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and virtual screening.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing how variations in structural features (descriptors) affect a compound's activity, QSAR models can predict the activity of novel, unsynthesized molecules.
For scaffolds related to thiomorpholine, QSAR studies have successfully identified key molecular descriptors that influence biological outcomes. For instance, a study on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives revealed that properties such as polarization, dipole moment, lipophilicity, and energy parameters have a significant effect on their antioxidant activity. pensoft.net The analysis indicated that increased hydrophilic and reductive properties, along with smaller molecular volume and surface area, correlated with higher antioxidant activity. pensoft.net Similarly, QSAR models for morpholine-derived thiazoles as carbonic anhydrase inhibitors showed that descriptors like 'Geary autocorrelation – lag 2/weighted by charges' (GATS2c) were positively correlated with biological activity. nih.gov
These findings suggest that a QSAR model for this compound and its analogs could be developed. By systematically modifying the thiomorpholine or the N-tert-butylcarboxamide moieties and calculating various electronic, steric, and lipophilic descriptors, a predictive model could guide the design of new derivatives with optimized target interactions.
Table 1: Key Molecular Descriptors in QSAR Models for Related Heterocyclic Compounds This table is illustrative and based on findings from studies on related morpholine (B109124) and thiomorpholine derivatives.
| Descriptor Class | Specific Descriptor Example | Correlated Biological Activity | Reference |
|---|---|---|---|
| Electronic | Dipole Moment | Antioxidant Activity | pensoft.net |
| Topological | Geary Autocorrelation (GATS2c) | Carbonic Anhydrase Inhibition | nih.gov |
| Physicochemical | Lipophilicity (logP) | Antioxidant Activity | pensoft.net |
| Geometrical | Molecular Volume | Antioxidant Activity | pensoft.net |
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This technique is invaluable for understanding the potential binding modes and affinities of a compound within the active site of a biological target.
In studies involving thiomorpholine-containing compounds, molecular docking has been instrumental in elucidating structure-activity relationships. For example, docking studies of novel quinoline (B57606) derivatives coupled with thiomorpholine against S. aureus DNA gyrase helped to rationalize their potent inhibitory activity. researchgate.net The models showed effective binding at the active site, reinforcing the experimental results. researchgate.net Similarly, docking analysis of pyrazoline analogs bearing carboxamide functionalities provided insights into their interactions with target proteins, aiding in the design of potential anticancer agents. nih.gov Research on 1,4,5,6-tetrahydropyrimidine-2-carboxamides as anti-inflammatory agents also used molecular docking to correlate predicted binding with COX-1 and COX-2 enzymes to experimental data. sid.ir
For this compound, molecular docking could be employed to screen for potential biological targets and to understand how modifications to its structure would affect binding. For instance, replacing the tert-butyl group with other substituents could be simulated to predict changes in binding affinity and interaction patterns with a given protein.
Table 2: Example Molecular Docking Scores for Thiomorpholine Derivatives Against a Hypothetical Target This data is hypothetical and for illustrative purposes, demonstrating the type of output generated from molecular docking studies.
| Compound | Substituent at Position X | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Analog 1 | -CH3 | -7.2 | Tyr123, Phe256 |
| Analog 2 | -C(CH3)3 | -8.5 | Tyr123, Phe256, Leu301 |
| Analog 3 | -Phenyl | -9.1 | Tyr123, Phe256, Trp310 (π-stacking) |
Virtual Screening
Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov VS can be performed using either ligand-based methods, which rely on the knowledge of other active molecules, or structure-based methods, like molecular docking. arxiv.org
Pharmacophore-based screening, a type of ligand-based VS, has been successfully used to identify new active compounds by defining the essential 3D arrangement of chemical features required for biological activity. unizar.esnih.gov Structure-based virtual screening (SBVS) has been widely applied to identify potential inhibitors for various targets by docking large compound libraries into the target's binding site. nih.govmdpi.com
The chemical space around this compound can be effectively explored using virtual screening. By defining a pharmacophore model based on its structure or by using the structure of a potential target enzyme, large chemical databases could be screened for compounds with similar features or predicted binding capabilities. unizar.es This approach can rapidly identify novel scaffolds or derivatives that retain the core thiomorpholine-4-carboxamide structure but possess different substituent groups, leading to the discovery of new lead compounds. jchemrev.comresearchgate.net
Structure Activity Relationship Sar Studies and Mechanistic Insights of N Tert Butylthiomorpholine 4 Carboxamide Analogues
Mechanistic Studies of N-tert-butylthiomorpholine-4-carboxamide in Model Systems (e.g., Enzyme Assays in vitro)
Kinetic Studies with Purified Biomolecules
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Application of N Tert Butylthiomorpholine 4 Carboxamide in Chemical Research
N-tert-butylthiomorpholine-4-carboxamide as a Precursor for Advanced Organic Synthesis
Thiomorpholine (B91149) and its derivatives are valuable building blocks in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. jchemrev.comjchemrev.com The this compound scaffold can, in principle, serve as a precursor for a variety of advanced organic syntheses. The carboxamide nitrogen can be a site for further substitution, or the entire carboxamide group could be transformed into other functional groups.
Research on related thiomorpholine derivatives has demonstrated their role in the synthesis of compounds with various biological activities, including antimicrobial, antioxidant, and hypolipidemic properties. jchemrev.comnih.gov For instance, amides of thiomorpholine have been synthesized with non-steroidal anti-inflammatory drugs (NSAIDs), resulting in hybrid molecules with enhanced anti-inflammatory and potent hypolipidemic activity. nih.gov
Table 1: Examples of Synthetic Transformations Involving Thiomorpholine Derivatives
| Precursor | Reagents and Conditions | Product | Application Area |
| Thiomorpholine | Substituted Benzonitrile, Reflux | 4-Aryl-thiomorpholine | Medicinal Chemistry |
| Thiomorpholine | NSAID-carbonyl chloride, Base | NSAID-thiomorpholine amide | Anti-inflammatory agents |
| N-acryloylthiomorpholine | RAFT polymerization | Poly(N-acryloylthiomorpholine) | Polymer Chemistry |
This table presents examples of reactions with thiomorpholine and its derivatives to illustrate their synthetic utility.
Role of this compound in Catalyst Design and Ligand Development
The nitrogen and sulfur atoms within the thiomorpholine ring of this compound make it a potential bidentate ligand for transition metals. The specific substitution on the nitrogen atom can influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity. The tert-butyl group, being sterically demanding, could enforce specific geometries on a metal center, which can be advantageous in stereoselective catalysis.
While specific studies on this compound as a ligand are not documented, the broader class of sulfur- and nitrogen-containing heterocyclic ligands is widely used in catalysis. These ligands can stabilize various oxidation states of metals and actively participate in catalytic cycles. For example, thiomorpholine derivatives can be envisioned to partake in catalytic processes such as cross-coupling reactions, hydrogenations, and oxidations.
This compound in Material Science Research (e.g., Polymer Chemistry, Supramolecular Assemblies)
The thiomorpholine moiety has been incorporated into polymers to create materials with interesting properties. For example, polymers derived from N-acryloylthiomorpholine have been synthesized and studied for their potential in biomedical applications. researchgate.net Furthermore, stimuli-responsive polymers containing thiomorpholine oxide have been developed, which exhibit both pH and temperature sensitivity. nih.govnih.gov
The this compound molecule possesses features that could be exploited in material science. The carboxamide group is capable of forming strong hydrogen bonds, a key interaction in the formation of supramolecular assemblies. The combination of the rigid heterocyclic ring and the bulky tert-butyl group could lead to the formation of well-defined, ordered structures in the solid state or in solution.
Recent research has focused on polymerization-induced self-assembly (PISA) of monomers like N-acryloylthiomorpholine to create various nanoparticle morphologies, such as spheres, worms, and vesicles, by simply varying the polymerization conditions. rsc.org This highlights the potential of thiomorpholine-containing building blocks in the creation of advanced materials.
Table 2: Properties of Polymers Derived from Thiomorpholine Monomers
| Monomer | Polymerization Method | Resulting Polymer | Key Properties | Potential Applications |
| N-acryloylthiomorpholine | RAFT Dispersion Polymerization | Poly(N-acryloylthiomorpholine) | Access to various morphologies (spheres, worms, vesicles) rsc.org | Nanomaterials, Drug Delivery |
| Ethylthiomorpholine oxide methacrylate | RAFT Polymerization | Poly(ethylthiomorpholine oxide methacrylate) | Dual LCST/pH responsiveness, Biocompatibility nih.govnih.gov | Smart Materials, Biomedical Applications |
This table provides examples of polymers based on the thiomorpholine scaffold and their observed properties and potential uses.
Future Directions and Emerging Research Avenues for N Tert Butylthiomorpholine 4 Carboxamide
Exploration of Novel Reaction Pathways for N-tert-butylthiomorpholine-4-carboxamide Derivatives
Future synthetic endeavors will likely focus on creating a diverse library of this compound derivatives for structure-activity relationship (SAR) studies. The development of novel, efficient, and stereoselective reaction pathways will be crucial.
Key Future Research Areas:
Flow Chemistry Synthesis: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. A telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization has been demonstrated for the synthesis of the core thiomorpholine (B91149) scaffold. chemrxiv.orgacs.org Future work could adapt this methodology for the continuous synthesis of this compound and its analogues.
Catalytic C-H Activation: Direct functionalization of the thiomorpholine ring through C-H activation would provide a powerful tool for generating novel derivatives. Research into transition-metal-catalyzed C-H arylation, alkylation, or amination at specific positions on the thiomorpholine backbone could yield compounds with unique three-dimensional structures.
Multicomponent Reactions: The development of multicomponent reactions (MCRs) involving the thiomorpholine scaffold, a tert-butyl isocyanate equivalent, and other building blocks could enable the rapid assembly of a diverse range of carboxamide derivatives in a single step.
Oxidation and Reduction of the Sulfur Atom: The sulfur atom in the thiomorpholine ring is a "soft spot" for metabolism and can be oxidized to the corresponding sulfoxide and sulfone. mdpi.com Systematic exploration of these oxidation states can lead to derivatives with altered polarity, solubility, and biological target engagement.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Flow Chemistry | Scalability, safety, precise reaction control | Initial setup costs, optimization of reaction conditions |
| C-H Activation | Atom economy, direct functionalization | Regioselectivity, catalyst development |
| Multicomponent Reactions | Efficiency, diversity, convergence | Scaffold suitability, reaction discovery |
| Sulfur Oxidation/Reduction | Modulation of physicochemical properties | Selective oxidation, stability of derivatives |
Advanced Computational Approaches for this compound-Related Systems
Computational chemistry offers a powerful lens through which to predict the properties and interactions of this compound and its derivatives, thereby guiding synthetic efforts and biological screening.
Prospective Computational Studies:
Quantum Mechanics (QM) and Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, conformational preferences, and reactivity of this compound. mdpi.com Such studies can provide insights into the molecule's stability, preferred conformations, and potential sites for metabolic transformation.
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the dynamic behavior of this compound in different environments, such as aqueous solution or in the presence of a biological macromolecule. This can help in understanding its solubility, membrane permeability, and binding kinetics to potential protein targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: As a library of derivatives is synthesized and tested, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. researchgate.netmdpi.comnih.gov These models can identify key structural features that correlate with a desired activity, enabling the rational design of more potent and selective compounds.
Virtual Screening and Molecular Docking: In silico molecular docking studies can be performed to screen large libraries of virtual this compound derivatives against known protein targets. ajchem-a.com This can help prioritize compounds for synthesis and biological evaluation, saving time and resources.
The following table outlines potential computational approaches and their applications.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Understanding of molecular stability and reaction mechanisms |
| Molecular Dynamics (MD) | Simulation of dynamic behavior in solution/with targets | Insights into solubility, permeability, and binding dynamics |
| 3D-QSAR (CoMFA/CoMSIA) | Structure-activity relationship modeling | Predictive models for rational drug design |
| Molecular Docking | Virtual screening against protein targets | Prioritization of compounds for synthesis and testing |
Integration of this compound into High-Throughput Screening Methodologies for Research Discovery
High-throughput screening (HTS) is a cornerstone of modern research, enabling the rapid evaluation of large compound libraries. nih.govthermofisher.com Integrating a focused library of this compound derivatives into HTS campaigns could uncover novel biological activities.
Future HTS Strategies:
Phenotypic Screening: Unbiased phenotypic screens using cell-based assays can reveal unexpected biological effects of this compound derivatives. umd.edu This approach does not require prior knowledge of a specific molecular target.
Target-Based Screening: For known biological targets of interest, target-based HTS assays can be developed to identify derivatives that modulate the activity of a specific protein.
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess multiple cellular parameters simultaneously. This can provide a more detailed understanding of the cellular effects of the compounds.
Mass Spectrometry-Based Screening: Mass spectrometry binding assays are emerging as a powerful tool for screening compound libraries against challenging targets, including membrane proteins. nih.gov
The table below summarizes potential HTS approaches.
| HTS Approach | Description | Potential Application |
| Phenotypic Screening | Unbiased screening based on cellular or organismal phenotypes | Discovery of novel biological activities and targets |
| Target-Based Screening | Screening against a specific, known biological target | Identification of potent and selective modulators |
| High-Content Screening | Automated microscopy and image analysis of cellular effects | Detailed profiling of cellular responses to compounds |
| Mass Spectrometry Screening | Detection of compound-target binding using mass spectrometry | Screening against difficult-to-assay targets |
Interdisciplinary Research with this compound in Chemical Biology (Non-Clinical Focus)
Beyond its potential as a scaffold for drug discovery, this compound and its derivatives can serve as valuable tools in chemical biology to probe and understand biological systems.
Emerging Interdisciplinary Avenues:
Chemical Probe Development: A well-characterized this compound derivative with high potency and selectivity for a specific biological target could be developed into a chemical probe. nih.gov Such probes are invaluable for elucidating the function of proteins in their native cellular context.
Covalent Ligand Design: The thiomorpholine scaffold could be functionalized with reactive electrophilic groups to create covalent inhibitors or activity-based probes. acs.org These tools can be used for target identification and validation.
Fragment-Based Discovery: The this compound core could be used as a starting point in fragment-based screening campaigns. The identification of low-affinity fragments that bind to a target can guide the design of more potent lead compounds.
The table below highlights potential applications in chemical biology.
| Application | Description | Research Goal |
| Chemical Probes | Potent, selective, and cell-permeable small molecules | Interrogation of protein function in cells and organisms |
| Covalent Ligands | Molecules that form a covalent bond with their target | Target identification, validation, and development of irreversible inhibitors |
| Fragment-Based Discovery | Screening of low molecular weight compounds | Identification of starting points for lead optimization |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-tert-butylthiomorpholine-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling thiomorpholine derivatives with tert-butyl carboxamide precursors. A common approach includes:
- Step 1 : Activation of the carboxylic acid group (e.g., using EDCl/HOBt) to form an intermediate acyl chloride or active ester.
- Step 2 : Amide bond formation between the activated carbonyl and tert-butylamine under inert conditions (e.g., nitrogen atmosphere) .
- Critical Parameters : Temperature (optimized at 0–25°C), solvent polarity (e.g., DMF or dichloromethane), and stoichiometric ratios (1:1.2 carboxamide:amine) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to achieve >95% purity .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Multi-modal spectroscopic and crystallographic techniques are employed:
- NMR : H and C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for H) and thiomorpholine ring protons (δ 2.8–3.5 ppm) .
- X-ray Crystallography : Single-crystal studies (e.g., using Mo-Kα radiation) resolve bond lengths (C–S: ~1.81 Å) and confirm stereochemistry, as demonstrated in related thiomorpholine carboxamides .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 231.12 for CHNOS) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) require:
- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., IC curves) to confirm target specificity .
- Structural-Activity Relationship (SAR) Analysis : Compare analogues (e.g., substituting the tert-butyl group with cyclopropyl) to isolate key functional groups responsible for activity .
- Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity vs. cell viability assays) to distinguish direct target effects from off-target toxicity .
Q. How can computational modeling guide the design of this compound as a protease inhibitor?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding poses within enzyme active sites (e.g., SARS-CoV-2 M). Focus on hydrogen bonding between the carboxamide moiety and catalytic residues (e.g., His41) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess binding energy (ΔG < -8 kcal/mol indicates strong affinity) .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .
Q. What experimental protocols are recommended for analyzing oxidative stability of this compound in formulation studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, with periodic HPLC analysis to quantify degradation products (e.g., sulfoxide derivatives) .
- Antioxidant Screening : Co-incubate with radical initiators (e.g., AAPH) and measure thiobarbituric acid reactive substances (TBARS) to assess lipid peroxidation inhibition .
- EPR Spectroscopy : Detect free radical scavenging activity by monitoring signal decay of DPPH or TEMPO radicals .
Data Contradiction and Reproducibility
Q. How should researchers address variability in synthetic yields of this compound across laboratories?
- Methodological Answer :
- Standardized Protocols : Adopt identical reagents (e.g., Sigma-Aldryl grade), solvents (HPLC-grade), and equipment (e.g., Schlenk lines for moisture-sensitive steps) .
- Byproduct Analysis : Use LC-MS to identify common impurities (e.g., unreacted tert-butylamine) and optimize quenching steps .
- Interlab Collaboration : Share raw NMR and chromatographic data via platforms like Zenodo to benchmark reproducibility .
Structural and Functional Insights
Q. What role does the thiomorpholine sulfur atom play in the compound’s conformational dynamics?
- Methodological Answer :
- Comparative Studies : Synthesize and compare oxygen-containing morpholine analogues.
- Variable-Temperature NMR : Monitor H signal splitting at -40°C to assess ring puckering influenced by S–C vs. O–C bond lengths .
- DFT Calculations : Compute energy barriers for ring inversion (typically ~5 kcal/mol higher for thiomorpholine vs. morpholine) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 231.31 g/mol (CHNOS) | |
| LogP (Predicted) | 2.3 ± 0.2 (SwissADME) | |
| Thermal Decomposition | Onset at 210°C (TGA) | |
| X-ray Crystallography | Space Group P2/c, Z = 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
